5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Overview
Description
5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound featuring multiple functional groups, including acetyl, adamantyl, oxoethyl, thio, methyl, nitrophenyl, and pyridinecarbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the adamantyl derivative, followed by the introduction of the oxoethyl and thio groups. The final steps involve the formation of the pyridinecarbonitrile ring and the addition of the acetyl and nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio and methyl groups.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine.
Substitution: The acetyl and oxoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The adamantyl group, in particular, is known for its ability to enhance the stability and bioavailability of pharmaceuticals.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile involves interactions with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors, while the nitrophenyl and pyridinecarbonitrile groups can participate in electron transfer and hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane: A simpler structure with similar stability and rigidity.
Pyridinecarbonitrile derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl derivatives: Compounds with similar electron-withdrawing groups.
Uniqueness
The uniqueness of 5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-15-24(16(2)31)25(20-5-3-4-6-22(20)30(33)34)21(13-28)26(29-15)35-14-23(32)27-10-17-7-18(11-27)9-19(8-17)12-27/h3-6,17-19,25,29H,7-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQRNPUNLALXHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C23CC4CC(C2)CC(C4)C3)C#N)C5=CC=CC=C5[N+](=O)[O-])C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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